(4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
The compound “(4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone” is a derivative of indole . Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest in synthesizing a variety of indole derivatives .
Synthesis Analysis
The synthesis of this compound involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which yields the corresponding piperazine-2,6-dione derivatives . These derivatives, when condensed with 1H-indole-2-carboxylic acid, yield the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Anticancer Properties
The compound’s cytotoxicity against cancer cells is noteworthy. Specifically, it displayed high activity against MCF-7 cell lines .
Antimicrobial Potential
Certain derivatives of this compound, such as 1a and 1b , have shown good antimicrobial activity .
Anti-HIV Activity
Molecular docking studies revealed that indolyl and oxochromenyl xanthenone derivatives, including this compound, exhibit anti-HIV-1 potential .
Antitubercular Activity
Although data on this compound’s antitubercular effects are limited, further exploration is warranted given the broad-spectrum biological activities associated with indole derivatives .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s indole nucleus is known to be a biologically active pharmacophore, suggesting that it could have favorable pharmacokinetic properties .
Result of Action
It’s known that indole derivatives can exhibit a variety of biological activities . For example, certain indole derivatives have been found to exhibit good anticancer activity .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific chemical structure of the derivative, the nature of the biological target, and the specific biological context in which the derivative is acting .
Future Directions
properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-17-7-5-15(6-8-17)18-14-19(18)22(28)26-9-11-27(12-10-26)23(29)21-13-16-3-1-2-4-20(16)25-21/h1-8,13,18-19,25H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZSLVXHUWVLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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